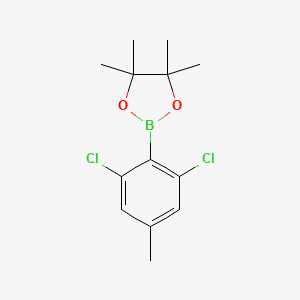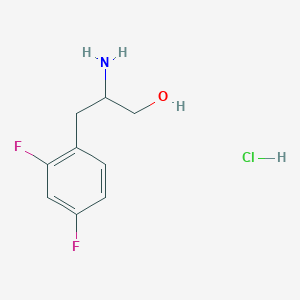![molecular formula C9H12ClNO3 B6304713 Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl CAS No. 2177264-20-7](/img/structure/B6304713.png)
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is a heterocyclic compound with a unique structure that combines elements of both furan and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-oxoacetate with a suitable amine to form the pyrrole ring, followed by cyclization with a furan derivative. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts
Mécanisme D'action
The mechanism by which Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, it can influence biochemical processes by altering the function of key proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate methyl ester
- Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate ethyl ester
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate: (without hydrochloride)
Uniqueness
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is unique due to the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and potentially more suitable for certain applications in medicinal chemistry and industrial processes .
Propriétés
IUPAC Name |
ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8;/h5,10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHPMYVFGZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)





![tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)

